molecular formula C12H14O3 B155568 Ethyl 3-oxo-4-phenylbutanoate CAS No. 718-08-1

Ethyl 3-oxo-4-phenylbutanoate

Cat. No.: B155568
CAS No.: 718-08-1
M. Wt: 206.24 g/mol
InChI Key: BOZNWXQZCYZCSH-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C12H14O3. It is known for its ester structure, which consists of a carbonyl group bonded to an ether. This compound is used as a synthetic intermediate in various chemical reactions and has applications in the preparation of pharmaceuticals and other organic compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 3-oxo-4-phenylbutanoate plays a significant role in biochemical reactions. It is used to prepare pyrazolone derivatives as antiprion compounds and pyrrolinylaminopyrimidine analogs as inhibitors of AP-1 and NF-κB mediated gene expression

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves its role as a synthetic intermediate. It is used in the preparation of compounds that inhibit AP-1 and NF-κB mediated gene expression These inhibitory effects suggest that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

It is known to be involved in the synthesis of pyrazolone derivatives and pyrrolinylaminopyrimidine analogs

Preparation Methods

Ethyl 3-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine and magnesium chloride. The reaction is carried out in tetrahydrofuran at temperatures ranging from 5°C to 20°C for 63 hours. The product is then extracted and purified to obtain this compound as a pale yellow oil .

Another method involves the esterification of acetophenone and ethyl acetate under acidic conditions. The reaction mixture is heated, and the product is obtained through distillation and purification .

Chemical Reactions Analysis

Ethyl 3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-oxo-4-phenylbutanoate is a valuable synthetic intermediate in scientific research. It is used to prepare pyrazolone derivatives, which have antiprion properties. Additionally, it is utilized in the synthesis of pyrrolinylaminopyrimidine analogs, which act as inhibitors of AP-1 and NF-κB mediated gene expression.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. As a synthetic intermediate, it participates in various chemical reactions that lead to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and analogs synthesized from this compound .

Comparison with Similar Compounds

Ethyl 3-oxo-4-phenylbutanoate can be compared with similar compounds such as:

  • Ethyl 2-phenylacetoacetate
  • Ethyl 4-phenyl-3-ketobutanoate
  • Ethyl 4-phenylacetoacetate

These compounds share similar ester structures and are used as synthetic intermediates in organic synthesis. this compound is unique due to its specific applications in the preparation of pyrazolone derivatives and pyrrolinylaminopyrimidine analogs .

Properties

IUPAC Name

ethyl 3-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZNWXQZCYZCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280147
Record name ethyl 3-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718-08-1
Record name 718-08-1
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Record name ethyl 3-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-oxo-4-phenylbutanoate
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Synthesis routes and methods

Procedure details

To a solution of phenylacetyl chloride (1 mL, 7.56 mmol) was added dropwise a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.09 g, 7.56 mmol) and pyridine (1.3 mL) in CH2Cl2 (20 mL) at 0° C. The solution was stirred for 30 min at 0° C., then allowed to warm slowly to rt and stirred overnight. The reaction mixture was then washed with 10% aqueous HCl (2×10 mL). The organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure. The crude residue was dissolved in EtOH (20 mL) and heated under reflux conditions for 4 h. The mixture was cooled to rt and then concentrated under reduced pressure. The resulting oil was purified by flash column chromatography (PE/EA=1/4) to afford the title compound (600 mg, 38%) as a yellow oil. [M+H] Calc'd for C12H14O3, 207. Found, 207.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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